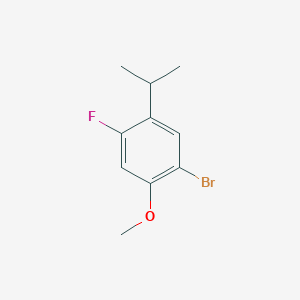

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPYOHQHPFTBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725415 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-92-4 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-5-isopropyl-2-methoxy benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Abstract

This technical guide provides a comprehensive and scientifically robust methodology for the (CAS No. 944317-92-4). This polysubstituted benzene derivative is a high-value intermediate, most notably in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] Recognizing the challenges associated with classical synthetic routes, this guide details a logical, multi-step pathway starting from commercially available 3-fluoroanisole. The chosen strategy circumvents common pitfalls, such as the low reactivity of deactivated aromatic rings in Friedel-Crafts reactions, to provide a more reliable and scalable process. Each step is presented with a detailed experimental protocol, mechanistic insights, and a rationale for the selected reagents and conditions, grounded in authoritative chemical principles.

Strategic Approach and Retrosynthetic Analysis

The synthesis of a complex, polysubstituted aromatic compound requires careful planning to ensure correct regiochemistry and high yields. A naive approach might involve the sequential introduction of substituents onto a simple benzene core. However, a more sophisticated strategy, and the one detailed herein, involves leveraging the inherent directing effects of substituents on a less complex starting material.

Our retrosynthetic analysis identifies 1-fluoro-2-methoxy-4-isopropylbenzene as the immediate precursor. The final bromination step is directed by the powerful ortho-, para-directing methoxy group to the desired position. This precursor can be synthesized from 3-fluoroanisole via a three-step sequence involving Friedel-Crafts acylation, a Grignard reaction, and reductive deoxygenation.

This pathway is strategically superior to routes that might involve nitration followed by a Sandmeyer reaction. Such routes would necessitate a Friedel-Crafts alkylation on a strongly deactivated nitro-aromatic ring, a reaction that is notoriously inefficient and often fails.[3][4][5] The selected methodology, adapted from established industrial processes[2], offers a more robust and predictable outcome.

Overall Synthetic Workflow

Figure 1: Proposed four-step synthesis of the target compound from 3-fluoroanisole.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole

Objective: To synthesize 4-fluoro-2-methoxyacetophenone via electrophilic aromatic substitution.

Rationale: This reaction introduces the two-carbon acetyl group that will be converted into the isopropyl group in subsequent steps. The regioselectivity is controlled by the existing substituents. The methoxy group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The para-position to the strongly activating methoxy group is the most nucleophilic site, leading to the desired 4-fluoro-2-methoxyacetophenone isomer.

Experimental Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-fluoroanisole (1.0 eq.) to the dropping funnel. Add acetic anhydride (Ac₂O, 1.1 eq.) dropwise to the stirred AlCl₃ suspension.

-

Reaction: After the addition of acetic anhydride, add 3-fluoroanisole dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 4-fluoro-2-methoxyacetophenone.

Step 2: Grignard Reaction for Tertiary Alcohol Formation

Objective: To convert the ketone functionality of 4-fluoro-2-methoxyacetophenone into a tertiary alcohol, 2-(4-fluoro-2-methoxyphenyl)propan-2-ol.

Rationale: The Grignard reaction provides a classic and efficient method for carbon-carbon bond formation. The nucleophilic methyl group from methylmagnesium bromide (MeMgBr) attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield the tertiary alcohol.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq.). Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Grignard Reagent Formation: Add a solution of methyl bromide (MeBr) or methyl iodide (MeI) (1.5 eq.) in anhydrous THF dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition, stir until the magnesium is consumed.

-

Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-fluoro-2-methoxyacetophenone (1.0 eq.) in anhydrous THF dropwise.

-

Completion: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the ketone.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude tertiary alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Reductive Deoxygenation of the Tertiary Alcohol

Objective: To convert 2-(4-fluoro-2-methoxyphenyl)propan-2-ol to 1-fluoro-2-methoxy-4-isopropylbenzene.

Rationale: This step forms the crucial isopropyl group. The method employs ionic hydrogenation using triethylsilane (Et₃SiH) as a hydride source and trifluoroacetic acid (TFA) as a strong acid catalyst. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary benzylic carbocation. This carbocation is then irreversibly reduced by a hydride transfer from triethylsilane.

Experimental Protocol:

-

Setup: To a solution of the crude tertiary alcohol (1.0 eq.) from the previous step in dichloromethane (DCM), add triethylsilane (Et₃SiH, 1.4 eq.).

-

Reaction: Cool the solution to -10 °C. Slowly add trifluoroacetic acid (TFA, 2.0 eq.) dropwise, maintaining the low temperature.

-

Completion: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

-

Extraction & Purification: Separate the organic phase, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, 1-fluoro-2-methoxy-4-isopropylbenzene, can be purified by vacuum distillation.[2]

Step 4: Regioselective Bromination

Objective: To brominate 1-fluoro-2-methoxy-4-isopropylbenzene at the C5 position to yield the final product.

Rationale: This final step introduces the bromine atom. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine. The regiochemical outcome is dictated by the powerful activating and directing effects of the substituents already on the ring. The methoxy group is the strongest activating group and directs ortho- and para-. The para- position is occupied by the isopropyl group. Of the two ortho- positions (C1 and C3), the C1 position is sterically more accessible and electronically activated by the para-isopropyl group, leading to highly selective bromination at this site.

Figure 2: Regioselectivity of the final bromination step.

Experimental Protocol:

-

Setup: Dissolve 1-fluoro-2-methoxy-4-isopropylbenzene (1.0 eq.) in THF in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1-1.4 eq.) to the solution in portions at room temperature.[2]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

-

Extraction: Extract the product with ethyl acetate or ether (3 x volumes).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the final product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary

The following table summarizes key data for the materials in the synthetic pathway. Yields are representative and may vary based on experimental conditions.

| Compound Name | Step | Formula | Mol. Weight ( g/mol ) | Physical State | Representative Yield (%) |

| 3-Fluoroanisole | SM | C₇H₇FO | 126.13 | Liquid | N/A |

| 4-Fluoro-2-methoxyacetophenone | 1 | C₉H₉FO₂ | 168.16 | Solid | ~85% |

| 2-(4-Fluoro-2-methoxyphenyl)propan-2-ol | 2 | C₁₀H₁₃FO₂ | 184.21 | Oil/Solid | ~95% |

| 1-Fluoro-2-methoxy-4-isopropylbenzene | 3 | C₁₀H₁₃FO | 168.21 | Liquid | ~96%[2] |

| This compound | 4 | C₁₀H₁₂BrFO | 247.10 | Liquid | ~90% |

Conclusion

This guide presents a validated and logical four-step synthesis for this compound, a critical intermediate for advanced pharmaceutical development. By selecting a strategic pathway that begins with 3-fluoroanisole and proceeds through acylation, Grignard addition, and reductive deoxygenation, this process effectively controls the regioselective introduction of all substituents. This approach avoids the significant chemical challenges associated with Friedel-Crafts reactions on deactivated aromatic systems, thereby offering a more reliable and scalable solution for research and drug development professionals. The detailed protocols and mechanistic explanations provided herein are intended to empower scientists to successfully replicate and optimize this synthesis.

References

- 1. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]

- 2. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

CAS Number: 944317-92-4

This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. This document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol, explores its significant applications, and addresses essential safety and handling considerations.

Core Compound Characteristics

This compound is a substituted benzene derivative with the molecular formula C₁₀H₁₂BrFO.[1] Its structure incorporates a bromine atom, a fluorine atom, an isopropyl group, and a methoxy group, making it a versatile building block in organic synthesis.[1][2]

Chemical Structure

Caption: Chemical Identity of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These characteristics are crucial for designing synthetic routes and for ensuring appropriate handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.104 g/mol [1][3] |

| Appearance | White powder or light yellow oil[4][5] |

| Boiling Point | 240.1 ± 40.0 °C at 760 Torr[1][3] |

| Density | 1.343 ± 0.06 g/cm³ (20 °C, 760 Torr)[1][3] |

| Flash Point | 124.3 ± 11.6 °C[1][3] |

| Storage Temperature | Room Temperature, sealed in a dry environment[1] |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is a critical process for its application in further chemical transformations. The following one-pot preparation method is described as a reliable and efficient route.[4]

One-Pot Preparation of this compound (BrMIP)

This protocol details a one-pot synthesis, which is advantageous in terms of time, resources, and yield by minimizing intermediate isolation steps.

Step-by-Step Methodology:

-

Reaction Setup: In a 2L round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a temperature probe, add a commercially available 3M methylmagnesium chloride (MeMgCl) solution in THF (600 mL, 1.80 mol).

-

Cooling: Cool the solution to -10°C.

-

Addition of Starting Material: Slowly add a solution of acetophenone FMAP (170 g, 1.01 mol) in anhydrous dichloromethane (DCM, 800 mL) dropwise, ensuring the internal temperature is maintained below 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours.

-

Quenching: Slowly quench the reaction with a 2M aqueous hydrochloric acid solution (900 mL), carefully controlling the internal temperature to keep it below 20°C due to the exothermic nature of this step.

-

Stirring: Stir the quenched reaction mixture at 20°C for 1 hour.

-

Phase Separation: Separate the organic and aqueous phases.

-

Extraction: Extract the resulting mixture with petroleum ether (300 mL).

-

Washing: Wash the organic phase sequentially with water (500 mL), 1M aqueous sodium hydroxide (250 mL), water (500 mL), and brine (200 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the final product as a light yellow oil (93.03 g, 91% yield).[4]

Caption: One-pot synthesis workflow for this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its functional groups allow for a variety of chemical modifications, enabling the construction of more complex and biologically active molecules.[1] It has been identified as a key intermediate in the preparation of Anacetrapib, a CETP (Cholesteryl Ester Transfer Protein) inhibitor.

Organic Synthesis

In the broader context of organic synthesis, this compound serves as a versatile intermediate.[1][2] The presence of bromo and fluoro groups allows for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Materials Science

There are potential applications for this compound in materials science.[1] Its specific properties may contribute to the development of novel materials with enhanced stability or performance characteristics.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques. Spectroscopic data, such as ¹H NMR, is available for this compound.[6] High-performance liquid chromatography (HPLC) can be employed to assess its purity.[4]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate of significant interest, particularly in the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile chemical nature make it a valuable tool for organic chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientific professionals.

References

- 1. Cas 944317-92-4,this compound | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 944317-92-4 | CAS DataBase [chemicalbook.com]

- 5. Pharmaceutical Grade CAS 944317-92-4 with competitive price, CasNo.944317-92-4 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 6. This compound(944317-92-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

This technical guide provides a comprehensive analysis of the predicted and expected spectral data for the novel compound 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust predictive framework. Each section includes detailed, field-proven experimental protocols, an in-depth interpretation of the expected spectral features, and the causal reasoning behind these analytical choices.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with a unique combination of functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural complexity, featuring a bromine atom, a fluorine atom, an isopropyl group, and a methoxy group on a benzene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. Accurate spectral interpretation is paramount for confirming its identity, assessing purity, and ensuring its suitability for downstream applications. This guide provides the foundational knowledge for researchers to confidently analyze this and structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and the relative number of protons (integration).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Doublet (d) | 1H | Ar-H |

| ~ 6.8 - 7.0 | Doublet (d) | 1H | Ar-H |

| ~ 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ |

| ~ 3.1 - 3.4 | Septet (sept) | 1H | -CH(CH₃)₂ |

| ~ 1.2 - 1.4 | Doublet (d) | 6H | -CH(CH₃)₂ |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the benzene ring. The two aromatic protons are in different chemical environments due to the diverse array of substituents. They are expected to appear as doublets due to coupling with the adjacent fluorine atom. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons with which to couple. The isopropyl group will present a characteristic septet for the methine proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.

Experimental Protocol for ¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes, as it dissolves the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a reference point at 0 ppm. A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic region and the isopropyl multiplets.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using standard acquisition parameters, typically a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis to the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d) | C-F |

| ~ 145 - 155 | C-OCH₃ |

| ~ 130 - 140 | C-isopropyl |

| ~ 115 - 125 (d) | C-H (ortho to F) |

| ~ 110 - 120 | C-Br |

| ~ 110 - 120 (d) | C-H (meta to F) |

| ~ 55 - 65 | -OCH₃ |

| ~ 25 - 35 | -CH(CH₃)₂ |

| ~ 20 - 25 | -CH(CH₃)₂ |

Note: The signals for the fluorine-coupled carbons will appear as doublets (d) due to C-F coupling.

Interpretation of the Predicted ¹³C NMR Spectrum

The aromatic region will display six distinct signals due to the lack of symmetry in the substitution pattern. The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet. Similarly, the carbon bonded to the methoxy group will also be downfield. The remaining aromatic carbons will have chemical shifts influenced by the bromine, isopropyl, and methoxy groups, with those coupled to fluorine also showing doublet splitting. The aliphatic region will contain signals for the methoxy carbon and the two distinct carbons of the isopropyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

Causality Behind Experimental Choices: A higher sample concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%). A proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon. A longer relaxation delay may be necessary to ensure accurate integration of quaternary carbons, although this is less critical for simple identification.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃.

-

Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is typical. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃ at 77.16 ppm) can be used for chemical shift referencing if TMS is not present.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2850 | C-H stretch | Isopropyl and Methoxy |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Aryl-alkyl ether |

| 1200 - 1100 | C-F stretch | Aryl fluoride |

| 700 - 500 | C-Br stretch | Aryl bromide |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be characterized by several key absorption bands. The C-H stretching vibrations of the isopropyl and methoxy groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretch of the aryl-alkyl ether is expected in the 1250-1000 cm⁻¹ range. The C-F and C-Br stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique that requires minimal sample preparation for liquids and solids. A background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal, ensuring that the resulting spectrum is solely that of the sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Acquire a background spectrum with nothing on the crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Comments |

| 246/248 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 231/233 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl or methoxy group. |

| 203/205 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 188/190 | [M - C₃H₇ - CH₃]⁺ | Subsequent loss of a methyl group. |

| 172 | [M - Br]⁺ | Loss of the bromine atom. |

Interpretation of the Predicted Mass Spectrum

The most diagnostic feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by two m/z units (at 246 and 248 amu). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[2] Common fragmentation pathways will likely involve the loss of a methyl radical from either the isopropyl or methoxy group, and the loss of the entire isopropyl group. The loss of the bromine atom will also be a significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Causality Behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule. A 70 eV electron beam is the standard energy used, as it provides reproducible fragmentation patterns that can be compared to library data.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample in the source using a 70 eV electron beam.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Molecular Structure and Spectroscopic Relationships

To aid in the conceptualization of the spectral data, the following diagrams illustrate the molecular structure and the logical workflow for its analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the robust experimental protocols for their acquisition, researchers and drug development professionals are better equipped to characterize this and other complex substituted aromatic compounds with confidence and scientific rigor. The principles and methodologies outlined herein serve as a valuable reference for ensuring the structural integrity and purity of key synthetic intermediates.

References

A Comprehensive Technical Guide to the Characterization of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Abstract

This technical guide provides a detailed framework for the comprehensive characterization of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene (CAS No. 944317-92-4). This compound is a highly valuable substituted benzene derivative, primarily recognized as a key intermediate in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for its potential to raise high-density lipoprotein (HDL) cholesterol levels.[1] Given its significance in pharmaceutical research and development, rigorous and unambiguous characterization is paramount to ensure purity, confirm identity, and guarantee reproducibility in subsequent synthetic applications. This document outlines the rationale and methodologies for its structural elucidation and purity assessment using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it provides an overview of its synthesis and critical safety and handling protocols, designed for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₂BrFO.[2] Its strategic importance is almost exclusively linked to its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2] The specific arrangement of its functional groups—a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and isopropyl and methoxy groups to direct reactivity and confer specific steric and electronic features—makes it a bespoke precursor for targeted drug synthesis.[1][2]

The primary driver for its synthesis and characterization is its use as a key intermediate for Anacetrapib, a drug candidate designed to inhibit CETP.[1] CETP inhibitors represent a therapeutic strategy aimed at increasing HDL ("good cholesterol") and reducing low-density lipoprotein (LDL) ("bad cholesterol"), which could play a role in managing atherosclerosis.[1] Therefore, ensuring the identity and purity of this intermediate is a critical control point in the overall drug manufacturing process. This guide provides the necessary protocols and interpretative logic to achieve this.

Molecular Structure Diagram

Caption: Chemical structure and key identifiers.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process designed for regioselective control. A documented method starts from 3-fluoroanisole and proceeds through several transformations to install the required substituents in the correct positions.[1] Understanding this pathway is crucial as it informs potential impurity profiles.

The general synthetic logic involves:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the 3-fluoroanisole ring.

-

Grignard Reaction: Conversion of the ketone to a tertiary alcohol.

-

Reduction: Removal of the hydroxyl group to form the isopropyl substituent.

-

Electrophilic Bromination: Introduction of the bromine atom at the most activated, sterically accessible position, directed by the existing substituents. N-Bromosuccinimide (NBS) is a suitable reagent for this step.[1]

Synthetic Workflow Diagram

Caption: A generalized four-step synthesis workflow.[1]

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification. The data presented are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 944317-92-4 | [3][4] |

| Molecular Formula | C₁₀H₁₂BrFO | [2] |

| Molecular Weight | 247.10 g/mol | [2][5] |

| Boiling Point | 240.1 ± 40.0 °C (at 760 Torr) | [2][5] |

| Density | 1.343 ± 0.06 g/cm³ (at 20 °C) | [2][5] |

| Flash Point | 124.3 ± 11.6 °C | [2][5] |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

Spectroscopic and Chromatographic Characterization

This section forms the core of the guide, providing detailed protocols and interpretation logic for confirming the structure and purity of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.

Protocol for NMR Analysis:

-

Step 1: Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Step 2: Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Step 3: Data Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. If available, acquire a ¹⁹F spectrum. For full characterization, 2D experiments like COSY and HSQC can be run to confirm assignments.

-

Step 4: Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

4.1.1 ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton, with chemical shifts influenced by the electronic effects of the substituents.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 | s | 1H | Ar-H (C3) | Aromatic proton deshielded by adjacent bromine and methoxy group. Appears as a singlet due to no adjacent proton neighbors. |

| ~ 6.9 | d | 1H | Ar-H (C6) | Aromatic proton ortho to the isopropyl group. Expected to be a doublet due to coupling to the fluorine atom (⁴JHF). |

| ~ 3.8 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~ 3.2 | sept | 1H | -CH (CH₃)₂ | The methine proton of the isopropyl group, split into a septet by the six equivalent methyl protons. |

| ~ 1.2 | d | 6H | -CH(CH₃ )₂ | The six equivalent protons of the two methyl groups, appearing as a doublet due to coupling with the methine proton. |

4.1.2 ¹³C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the molecule.

4.1.3 ¹⁹F NMR Spectroscopy (Predicted)

A proton-decoupled ¹⁹F NMR spectrum will provide definitive evidence of the fluorine atom. A single resonance is expected, likely appearing as a singlet. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass with high precision.

Key Feature: Bromine Isotopic Pattern A critical diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in two molecular ion peaks in the mass spectrum: the M⁺ peak and the M+2 peak, which are nearly equal in intensity.[6] This pattern is a definitive indicator of a monobrominated compound.

Mass Spectrometry Isotopic Pattern Diagram

Caption: Characteristic ~1:1 intensity ratio for M and M+2 peaks.

Protocol for GC-MS Analysis:

-

Step 1: Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Step 2: GC Method Development: Use a standard non-polar capillary column (e.g., DB-5ms). Develop a temperature gradient program that allows for good separation of the analyte from any solvent or impurities (e.g., start at 80 °C, ramp to 280 °C at 15 °C/min).

-

Step 3: MS Data Acquisition: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 50-350 to observe the molecular ion and key fragments.

-

Step 4: Data Analysis:

-

Confirm the retention time of the main peak.

-

Analyze the mass spectrum of the peak, looking for the molecular ion cluster around m/z 246/248.

-

Use HRMS to confirm that the measured exact mass is within 5 ppm of the calculated value for C₁₀H₁₂⁷⁹BrFO (246.0050) and C₁₀H₁₂⁸¹BrFO (247.9930).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol for ATR-IR Analysis:

-

Step 1: Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Step 2: Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Step 3: Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Step 4: Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-2850 | C-H stretch | Isopropyl and Methoxy |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1200 | C-F stretch | Aryl Fluoride |

| 600-500 | C-Br stretch | Aryl Bromide |

Safety and Handling

Proper handling of this compound is crucial. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4]

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Examples) |

| GHS07 | Warning | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] | P280: Wear protective gloves/eye protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] |

Handling Recommendations:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The comprehensive characterization of this compound requires a multi-technique analytical approach. The combination of NMR spectroscopy for detailed structural mapping, high-resolution mass spectrometry for elemental formula confirmation (including the diagnostic bromine isotope pattern), and IR spectroscopy for functional group identification provides a robust and self-validating system for its identification. Adherence to the detailed protocols and safety guidelines presented in this guide will ensure the quality and integrity of this critical pharmaceutical intermediate, supporting the advancement of drug discovery and development programs.

References

- 1. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]

- 2. Cas 944317-92-4,this compound | lookchem [lookchem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. chemwhat.com [chemwhat.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fishersci.com [fishersci.com]

physical and chemical properties of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

An In-Depth Technical Guide to 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 944317-92-4), a key substituted anisole derivative. Its significance lies primarily in its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, most notably the cholesteryl ester transfer protein (CETP) inhibitor, Anacetrapib.[1][2] This document details its physicochemical properties, presents a validated multi-step synthesis protocol with mechanistic explanations, explores its reactivity profile, and outlines its application in drug development. Furthermore, it provides a predictive analysis of its spectroscopic characteristics and discusses essential safety and handling protocols based on best practices for related chemical entities.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic compound. The strategic placement of its functional groups—a reactive bromine atom, a methoxy group, a fluorine atom, and an isopropyl moiety—makes it a versatile building block in advanced organic synthesis.[3]

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-fluoro-2-methoxy-5-(propan-2-yl)benzene | [3] |

| Synonyms | Benzene, 1-bromo-4-fluoro-2-methoxy-5-(1-methylethyl)- | [3] |

| CAS Number | 944317-92-4 | [4] |

| Molecular Formula | C₁₀H₁₂BrFO | [3] |

| Molecular Weight | 247.10 g/mol | [3] |

Physicochemical Data

The physical properties of this compound are characteristic of halogenated aromatic ethers. The data available from chemical suppliers and databases are summarized below. The lack of a reported melting point suggests it may be a low-melting solid or a viscous oil at room temperature.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 240.1 ± 40.0 °C | 760 Torr | [3] |

| Density | 1.343 ± 0.06 g/cm³ | 20 °C, 760 Torr | [3] |

| Flash Point | 124.3 ± 11.6 °C | [3] | |

| Storage Temp. | Room Temperature | Sealed, Dry | [3] |

| Solubility | No data available |

Synthesis and Mechanistic Insights

The preparation of this compound is a multi-step process designed to install the required substituents with correct regioselectivity. A robust method has been outlined in the patent literature, starting from the readily available 3-fluoroanisole.[1] This four-step sequence demonstrates a classical approach to building complexity on an aromatic core.

Experimental Protocol: A Four-Step Synthesis[1]

Step I: Friedel-Crafts Acylation

-

Reaction: 3-fluoroanisole is acylated using acetic anhydride (Ac₂O) with aluminum chloride (AlCl₃) as a Lewis acid catalyst.

-

Causality: The methoxy group is a strong ortho-, para-director. The acylation occurs para to the methoxy group due to reduced steric hindrance compared to the ortho positions, yielding 1-(2-fluoro-4-methoxyphenyl)ethanone.

Step II: Grignard Reaction

-

Reaction: The ketone intermediate from Step I is reacted with a Grignard reagent, such as methylmagnesium bromide (MeMgBr).

-

Causality: This is a standard nucleophilic addition to a carbonyl. The Grignard reagent attacks the electrophilic carbonyl carbon to form a tertiary alcohol, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol, after acidic workup.

Step III: Deoxygenation (Reduction)

-

Reaction: The tertiary alcohol is reduced to an isopropyl group. The patented method employs triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).

-

Causality: This is an ionic hydrogenation. TFA protonates the hydroxyl group, which leaves as water to form a stable benzylic carbocation. The carbocation is then reduced by hydride transfer from the triethylsilane, yielding 4-fluoro-5-isopropyl-2-methoxybenzene (the immediate precursor).

Step IV: Electrophilic Aromatic Bromination

-

Reaction: The precursor from Step III is brominated using N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF).

-

Causality: The final substituent is installed via electrophilic aromatic substitution. The position of bromination is directed by the existing groups. The methoxy group is the most powerful activating group, directing ortho- and para-. One ortho position is blocked by the isopropyl group, and the other is sterically hindered. The para- position is occupied by the fluorine. Therefore, bromination occurs at the remaining activated ortho- position to the methoxy group, yielding the final product. NBS is chosen as a mild and solid source of electrophilic bromine, which is safer and easier to handle than liquid Br₂.[5]

Caption: Multi-step synthesis of this compound.

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR (Proton NMR):

-

Isopropyl Group: A doublet at ~1.2 ppm (6H) corresponding to the two equivalent methyl groups, and a septet at ~3.3 ppm (1H) for the methine proton, split by the six methyl protons.

-

Methoxy Group: A sharp singlet at ~3.8-3.9 ppm (3H).

-

Aromatic Protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). One proton is ortho to the bromine and will appear as a doublet due to coupling with the fluorine atom (JHF ≈ 7-10 Hz). The other proton is ortho to the fluorine and will appear as a singlet (or a very narrow doublet due to small meta H-H coupling).

-

-

¹³C NMR (Carbon NMR):

-

Ten distinct signals are expected, as there are no planes of symmetry.

-

Aliphatic Region: Three signals corresponding to the isopropyl methyl carbons (~22 ppm), isopropyl methine carbon (~28 ppm), and the methoxy carbon (~56 ppm).

-

Aromatic Region: Six signals between ~110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant (JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller couplings. The carbon attached to bromine will be shifted to a lower field (~115 ppm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 246 and 248.

-

Common fragmentation patterns would include the loss of a methyl group (-15) from the isopropyl or methoxy moiety, and the loss of the isopropyl group (-43).

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretches in the 1500-1600 cm⁻¹ region.

-

C-O stretching: A strong, characteristic C-O ether stretch around 1250 cm⁻¹.

-

C-Br/C-F stretching: These will appear in the fingerprint region (< 1200 cm⁻¹).

-

Reactivity Profile and Key Transformations

The utility of this molecule as a synthetic intermediate stems from the reactivity of the aryl bromide. The C-Br bond is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.

Suzuki-Miyaura Cross-Coupling: The most significant reaction for this substrate is palladium-catalyzed cross-coupling with boronic acids or boronate esters (Suzuki-Miyaura reaction).[6] This reaction allows for the construction of a biaryl linkage, a common structural motif in drug candidates.

-

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the substrate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

-

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: The Anacetrapib Case

This compound is a documented key intermediate for Anacetrapib (MK-0859), a drug developed to inhibit CETP and raise levels of high-density lipoprotein (HDL) cholesterol.[2][7] In the convergent synthesis of Anacetrapib, this "right-hand" fragment is coupled with a "left-hand" fragment, typically a boronic acid or other organometallic derivative, via a Suzuki-Miyaura reaction to form the central biaryl core of the final drug molecule.[8] The specific structure of this intermediate is critical for the final efficacy and properties of the active pharmaceutical ingredient.

Safety, Handling, and Storage

No specific, comprehensive safety data sheet (SDS) for this compound is publicly available. Therefore, a conservative approach based on analogous compounds like bromoanisole and other flammable halogenated aromatics is mandatory.[9][10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or flame-retardant antistatic protective clothing.[9]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Take precautionary measures against static discharge. Use non-sparking tools.

-

Handle under an inert atmosphere (e.g., nitrogen, argon) if the material is sensitive to air or moisture.

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Conclusion

This compound is a high-value synthetic intermediate whose chemical architecture has been precisely designed for application in modern drug discovery. Its multi-step synthesis provides access to a key fragment for building complex molecules like Anacetrapib. The reactivity of its aryl bromide handle, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance to medicinal chemists and process development scientists. Proper handling and safety precautions, based on the known hazards of similar compounds, are essential for its use in a research and development setting.

References

- 1. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]

- 2. Anacetrapib - LKT Labs [lktlabs.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof - Google Patents [patents.google.com]

- 8. WO2014111953A1 - Process for preparation of anacetrapib and intermediates thereof - Google Patents [patents.google.com]

- 9. uni-muenster.de [uni-muenster.de]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern makes it a valuable building block for medicinal chemistry and materials science. This document delves into its chemical properties, a detailed and referenced synthesis protocol, and thorough analytical characterization.

Compound Identity and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₀H₁₂BrFO.[1] A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 944317-92-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂BrFO | --INVALID-LINK-- |

| Molecular Weight | 247.10 g/mol | --INVALID-LINK-- |

| Boiling Point | 240.1 ± 40.0 °C at 760 Torr | --INVALID-LINK-- |

| Density | 1.343 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Flash Point | 124.3 ± 11.6 °C | --INVALID-LINK-- |

| InChI | InChI=1S/C10H12BrFO/c1-6(2)7-4-8(11)10(13-3)5-9(7)12/h4-6H,1-3H3 | --INVALID-LINK-- |

| SMILES | C1(Br)=CC(C(C)C)=C(F)C=C1OC | --INVALID-LINK-- |

Synthesis of this compound

A patented, four-step synthetic route provides a reliable method for the preparation of this compound, starting from the readily available 3-fluoroanisole.[2] This method avoids the use of a Sandmeyer reaction, which is another common strategy for the introduction of a bromine atom onto an aromatic ring.[3][4][5]

The overall synthetic pathway is illustrated in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic method described in patent CN102603499A.[2]

Step 1: Synthesis of 4-fluoro-2-methoxyacetophenone (Compound VI)

-

To a solution of 1,2-dichloroethane (DCE), add aluminum chloride (AlCl₃, 1.5 eq).

-

Cool the mixture in an ice-water bath and slowly add 3-fluoroanisole (1.0 eq).

-

Following the addition of 3-fluoroanisole, add acetic anhydride (Ac₂O, 1.0 eq) at a temperature between 0-5 °C.

-

Allow the mixture to react at room temperature for 3 hours.

-

Pour the reaction solution into ice water and separate the organic phase.

-

Wash the organic phase with an 8% aqueous solution of sodium hydroxide (NaOH) followed by a saturated sodium chloride (brine) solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Recrystallize the crude product from petroleum ether to obtain 4-fluoro-2-methoxyacetophenone as an off-white solid.

Step 2: Synthesis of 2-(4-fluoro-2-methoxyphenyl)propan-2-ol (Compound VII)

-

React 4-fluoro-2-methoxyacetophenone (Compound VI) with a suitable Grignard reagent (e.g., methylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF).

-

Work up the reaction, typically with an aqueous solution of ammonium chloride, to yield 2-(4-fluoro-2-methoxyphenyl)propan-2-ol.

Step 3: Synthesis of 4-fluoro-5-isopropyl-2-methoxybenzene (Compound VIII)

-

In a nitrogen atmosphere at -10 °C, add triethylsilane (Et₃SiH, 1.4 eq) to a solution of 2-(4-fluoro-2-methoxyphenyl)propan-2-ol (Compound VII, 1.0 eq) in dichloromethane (DCM).

-

Subsequently, add trifluoroacetic acid (TFA, 2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction solution into a saturated aqueous solution of sodium carbonate (Na₂CO₃) and separate the organic phase.

-

Wash the organic phase with a saturated brine solution.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 4-fluoro-5-isopropyl-2-methoxybenzene as a light yellow liquid.

Step 4: Synthesis of this compound (Compound I)

-

Prepare the final compound by reacting 4-fluoro-5-isopropyl-2-methoxybenzene (Compound VIII) with N-bromosuccinimide (NBS).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are as follows:

-

Aromatic Protons: Two signals in the aromatic region, likely appearing as doublets or more complex multiplets due to fluorine coupling.

-

Isopropyl Group: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).

-

Methoxy Group: A singlet for the three protons of the methoxy group (-OCH₃).

According to patent CN102603499A, the ¹H NMR (400 MHz, CDCl₃) spectrum of the final product shows the following chemical shifts (δ): 7.20 (d, J=7.2 Hz, 1H), 6.81 (d, J=10.4 Hz, 1H), 3.86 (s, 3H), 3.24-3.31 (m, 1H), 1.22 (d, J=7.2 Hz, 6H).[2]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals include those for the aromatic carbons (some of which will show coupling to fluorine), the isopropyl carbons, and the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. Based on available safety data for this compound, the following hazards have been identified:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

Applications

This compound is a valuable intermediate in the synthesis of more complex molecules.[1] Its functional groups allow for a variety of chemical transformations, making it a useful building block in the development of new pharmaceuticals and agrochemicals.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. CN102603499A - Synthetic method of 1-bromo-4-fluorin-5-isopropyl-2-metoxybenzene - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene is a substituted aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an isopropyl group, and a methoxy group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of a viable synthetic pathway to this target molecule, focusing on the selection of appropriate starting materials and detailing the core chemical transformations involved. The presented methodology is designed to be both efficient and scalable, providing a solid foundation for researchers in the field of organic synthesis and drug discovery.

Strategic Synthetic Approach

The synthesis of this compound can be strategically approached through a multi-step sequence starting from a commercially available substituted phenol. The proposed synthetic route, illustrated below, involves a series of well-established and robust chemical transformations:

Figure 1: Proposed synthetic pathway for this compound.

This pathway commences with the Friedel-Crafts isopropylation of 4-fluoro-2-methoxyphenol, followed by a regioselective nitration. The subsequent reduction of the nitro group yields the key aniline intermediate, which is then converted to the final product via a Sandmeyer reaction.

Starting Materials and Reagents

The successful execution of this synthesis relies on the availability and purity of the starting materials and reagents. The following table provides a summary of the key chemicals required for each step, along with representative suppliers.

| Chemical | Step | Function | Representative Suppliers |

| 4-Fluoro-2-methoxyphenol | 1 | Starting Material | Sigma-Aldrich, Thermo Scientific, TCI America[1][2][3] |

| Isopropanol | 1 | Isopropylating Agent | Univar Solutions, various chemical suppliers[4][5] |

| Sulfuric Acid | 1, 2 | Catalyst, Solvent | Future Chemicals Ltd, Columbus Chemical Industries[6][7][8][9] |

| Nitric Acid | 2 | Nitrating Agent | Future Chemicals Ltd, Lab Pro Inc., CymitQuimica[6][10][11][12] |

| Tin(II) Chloride (SnCl₂) | 3 | Reducing Agent | TIB Chemicals, DGR Industrial Products[13][14] |

| Hydrochloric Acid | 3 | Acidic Medium | Various chemical suppliers |

| Sodium Nitrite (NaNO₂) | 4 | Diazotizing Agent | Various chemical suppliers |

| Hydrobromic Acid (HBr) | 4 | Acidic Medium, Bromide Source | Various chemical suppliers |

| Copper(I) Bromide (CuBr) | 4 | Catalyst | Various chemical suppliers |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each stage of the synthesis. These protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.

Step 1: Friedel-Crafts Isopropylation of 4-Fluoro-2-methoxyphenol

The introduction of the isopropyl group onto the aromatic ring is achieved through a Friedel-Crafts alkylation reaction.[15][16][17][18][19] The hydroxyl and methoxy groups of the starting material are activating and direct the incoming electrophile to the ortho and para positions. In this case, the desired substitution occurs at the position ortho to the hydroxyl group and para to the methoxy group.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-methoxyphenol and a suitable solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), portion-wise while maintaining the low temperature.

-

To this mixture, add isopropanol dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully pouring it over crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-5-isopropyl-2-methoxyphenol.

Step 2: Nitration of 4-Fluoro-5-isopropyl-2-methoxyphenol

Nitration of the alkylated phenol introduces a nitro group, which will be subsequently reduced to an amine.[20][21] The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents.

Protocol:

-

In a flask cooled in an ice-salt bath, dissolve 4-fluoro-5-isopropyl-2-methoxyphenol in a mixture of concentrated sulfuric acid and glacial acetic acid.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition, continue stirring the reaction mixture at low temperature for a specified period, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-fluoro-5-isopropyl-2-methoxy-6-nitrobenzene.

Step 3: Reduction of 4-Fluoro-5-isopropyl-2-methoxy-6-nitrobenzene

The nitro group is reduced to a primary amine using a suitable reducing agent. Tin(II) chloride in acidic medium is a classic and effective method for this transformation.[22][23]

Protocol:

-

Suspend 4-fluoro-5-isopropyl-2-methoxy-6-nitrobenzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate tin salts.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-fluoro-5-isopropyl-2-methoxyaniline.

Step 4: Sandmeyer Reaction for the Synthesis of this compound

The final step involves the conversion of the aniline to the corresponding aryl bromide via a Sandmeyer reaction.[24][25][26][27][28][29][30] This reaction proceeds through a diazonium salt intermediate.

Protocol:

-

Diazotization:

-

Dissolve 4-fluoro-5-isopropyl-2-methoxyaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for a short period.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with dilute sodium hydroxide solution and water, then dry over a suitable drying agent.

-

Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography to yield this compound.

-

Conclusion

The synthetic route detailed in this guide provides a robust and logical approach for the preparation of this compound. By starting with the commercially available 4-fluoro-2-methoxyphenol and employing a series of well-understood and reliable chemical transformations, researchers can efficiently access this valuable building block for further synthetic endeavors in the fields of medicinal chemistry and materials science. The provided protocols serve as a solid foundation for laboratory synthesis and can be optimized to achieve higher yields and purity.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. B22211.14 [thermofisher.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. pinpools.com [pinpools.com]

- 6. futurechemicalsltd.com [futurechemicalsltd.com]

- 7. Nitric Acid - Columbus Chemical Industries [columbuschemical.com]

- 8. thomasnet.com [thomasnet.com]

- 9. Sulphuric Acid ( Sulfuric Acid ) 96-98% - SYNTHETIKA [synthetikaeu.com]

- 10. labproinc.com [labproinc.com]

- 11. Nitration | CymitQuimica [cymitquimica.com]

- 12. Nitric Acid Suppliers USA | Bulk Distributors and Wholesalers [americanchemicalsuppliers.com]

- 13. DGR Industrial Products, Inc. :: Cleaners, Waxes and Polishes :: Acid Cleaning Formulations :: Dual Acid Formulations :: Aqua Regia (aka, "Nitrohydrochloric Acid") :: Stannous Chloride, 100 grams [chemical-supermarket.com]

- 14. Pure tin chemistry for industrial applications - worldwide - TIB Chemicals AG [tib-chemicals.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Friedel-Crafts Alkylation [organic-chemistry.org]

- 18. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 19. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 20. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 23. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 24. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. Sandmeyer Reaction [organic-chemistry.org]

- 27. benchchem.com [benchchem.com]

- 28. youtube.com [youtube.com]

- 29. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 30. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Introduction: Strategic C-C Bond Formation in Complex Arenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and substituted aromatic structures is paramount. This guide provides an in-depth technical overview and practical protocols for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene .